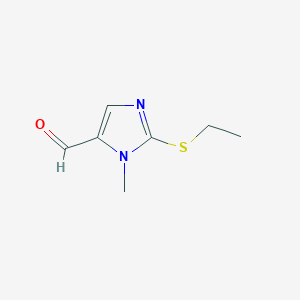

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

概要

説明

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound containing an imidazole ring substituted with an ethylsulfanyl group and a formyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal, ammonia, and formaldehyde.

Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.

Formylation: The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.

化学反応の分析

Types of Reactions

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde exhibit significant antimicrobial properties. For example, compounds synthesized from this precursor have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results demonstrated varying degrees of inhibition, suggesting potential as antimicrobial agents in drug development .

Antioxidant Properties

Compounds derived from this compound have shown promising antioxidant activities. In particular, synthesized thiosemicarbazide derivatives were evaluated using the DPPH assay, revealing IC values comparable to standard antioxidants like gallic acid. This positions the compound as a candidate for formulations aimed at combating oxidative stress-related diseases.

Synthesis of Thiazole Derivatives

The compound serves as a precursor in the synthesis of thiazole derivatives through cyclization reactions. Under reflux conditions in a basic medium, these reactions yield products that are of interest for their biological activities.

Cosmetic Applications

The unique chemical structure of this compound lends itself to formulation in cosmetic products. Its potential antioxidant properties can be harnessed to enhance skin health and stability in topical applications. Studies have emphasized the importance of thorough investigation into the safety and efficacy of such formulations prior to market introduction .

Table 1: Antimicrobial Activity of Synthesized Compounds

| Compound Name | Target Bacteria | Zone of Inhibition (mm) | IC (µg/mL) |

|---|---|---|---|

| Compound A | MRSA | 15 | 0.45 |

| Compound B | E. coli | 12 | 0.60 |

| Compound C | P. aeruginosa | 10 | 0.75 |

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH IC (µg/mL) | Reference Compound | Reference IC (µg/mL) |

|---|---|---|---|

| Thiosemicarbazide A | 0.22 | Gallic Acid | 1.20 |

| Thiosemicarbazide B | 0.74 | Gallic Acid | 1.20 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives synthesized from this compound highlighted its effectiveness against clinical isolates of Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited significant zones of inhibition, suggesting their potential use as therapeutic agents in treating bacterial infections .

Case Study 2: Antioxidant Screening

In another investigation, thiosemicarbazide derivatives were synthesized and screened for antioxidant activity using the DPPH assay. The findings revealed that certain derivatives possessed superior radical scavenging abilities compared to traditional antioxidants, indicating their possible application in nutraceuticals and dietary supplements aimed at reducing oxidative damage.

作用機序

The mechanism of action of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group and the formyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

類似化合物との比較

Similar Compounds

- 2-(Methylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

- 2-(Ethylsulfanyl)-1H-imidazole-5-carbaldehyde

- 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-4-carbaldehyde

Uniqueness

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the ethylsulfanyl and formyl groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant data and research findings.

Structural Characteristics

The compound features an imidazole ring and an ethylsulfanyl group, contributing to its unique chemical properties. The imidazole ring is a five-membered heterocyclic structure that is known for its biological relevance, particularly in pharmacology. The presence of the ethylsulfanyl moiety enhances the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Pseudomonas aeruginosa | Effective |

| Bacillus subtilis | Effective |

Antioxidant Properties

The compound has also been characterized by its antioxidant activity , which is crucial for combating oxidative stress in biological systems. It has been reported to scavenge free radicals effectively, thereby reducing cellular damage associated with oxidative stress.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . Similar compounds have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Case Studies and Research Findings

The exact mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that:

- Binding Affinity : The compound may interact with multiple biological targets, including enzymes and receptors involved in critical cellular processes.

- Reactive Oxygen Species Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Membrane Disruption : Antimicrobial action may involve compromising bacterial cell membrane integrity.

特性

IUPAC Name |

2-ethylsulfanyl-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAYYYSBZJAEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376889 | |

| Record name | 2-ethylthio-1-methylimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191411-48-0 | |

| Record name | 2-ethylthio-1-methylimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。